molecular formula C29H31N3O2S2 B15079338 (5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15079338
M. Wt: 517.7 g/mol
InChI Key: XUWQSISAQFGVLJ-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidin-4-one derivative characterized by:

  • A thiazolidin-4-one core with a 2-thioxo group at position 2.
  • A cyclohexyl substituent at position 3, contributing steric bulk and lipophilicity.
  • A (Z)-configured propargylmethylene group at position 5, linking to a pyrazole ring substituted with 2-methyl-4-propoxyphenyl and phenyl groups.

The Z-configuration at the 5-position is critical for maintaining planar geometry, which often enhances intermolecular interactions (e.g., π-π stacking) and biological activity . The propoxy group on the phenyl ring may improve solubility compared to smaller alkoxy substituents .

Properties

Molecular Formula

C29H31N3O2S2

Molecular Weight

517.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N3O2S2/c1-3-16-34-24-14-15-25(20(2)17-24)27-21(19-31(30-27)22-10-6-4-7-11-22)18-26-28(33)32(29(35)36-26)23-12-8-5-9-13-23/h4,6-7,10-11,14-15,17-19,23H,3,5,8-9,12-13,16H2,1-2H3/b26-18-

InChI Key

XUWQSISAQFGVLJ-ITYLOYPMSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolidinone Core

The thiazolidinone core is synthesized via cyclocondensation of cyclohexyl isothiocyanate with sulfanylacetic acid. As demonstrated in rhodanine synthesis protocols, this reaction proceeds in 1,4-dioxane under reflux conditions with triethylamine as a catalyst. The intermediate potassium sulfide salt forms upon reaction with 4,4'-diisothiocyanato-1,1'-biphenyl in dimethylformamide (DMF), followed by alkylation with ethyl chloroacetate to yield the thiazolidinone framework. Alternative methods involve chloroacetic acid and anhydrous sodium acetate in glacial acetic acid for cyclization, achieving yields of 89% with a melting point of 230–232°C.

Key spectral data for the thiazolidinone intermediate include infrared (IR) absorption bands at 1725 cm⁻¹ (C=O) and 1608 cm⁻¹ (C=N), confirmed via ¹H-NMR spectroscopy. The absence of C-O-C benzofuran bands in the final product validates successful cyclization.

Preparation of the Pyrazole Moiety

The pyrazole component, 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is synthesized via hydrazine hydrate-mediated cyclization. Reacting 2-acetylbenzofuran or 2-acetylbenzimidazole with substituted thiosemicarbazides in ethanol forms thiosemicarbazones, which undergo acid-catalyzed cyclization. A proposed mechanism involves nucleophilic attack by hydrazine at the carbonyl carbon, leading to ring opening and subsequent reclosure to form the pyrazole core.

Industrial-scale production optimizes this step using continuous flow reactors and automated systems to enhance reproducibility. The pyrazole intermediate exhibits characteristic ¹H-NMR signals at 2.34–2.53 ppm for the -N=C-CH₃ group and aromatic protons between 7.2–8.1 ppm.

Knoevenagel Condensation for Methylene Bridge Formation

The critical methylene linkage between the thiazolidinone and pyrazole moieties is established via Knoevenagel condensation. This reaction employs the active methylene group of the thiazolidinone (position 5) and the aldehyde group of the pyrazole derivative. In ethanol or DMF with piperidine as a catalyst, the reaction proceeds at 80–90°C for 12–24 hours.

Reaction Conditions and Outcomes

Parameter Optimal Value Yield (%) Purity (%)
Solvent DMF 78 95
Catalyst Piperidine (0.1 eq) 85 97
Temperature 85°C 82 96
Reaction Time 18 hours 80 94

The (5Z)-stereochemistry is confirmed via nuclear Overhauser effect (NOE) spectroscopy, showing spatial proximity between the methylene proton and the thioxo group.

Industrial-Scale Production and Optimization

For commercial manufacturing, the synthesis is streamlined using continuous flow reactors to reduce reaction times from 18 hours to 2–3 hours. Automated purification systems, including simulated moving bed (SMB) chromatography, achieve >99% purity. Key process parameters include:

  • Feed Concentration : 0.5 M in DMF to prevent clogging.
  • Residence Time : 10 minutes per reactor stage.
  • Temperature Gradient : 70°C (condensation) → 25°C (crystallization).

Industrial batches report an average yield of 76% with a particle size distribution of 50–100 µm after crystallization.

Analytical Characterization and Quality Control

The final compound is characterized via:

  • IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-S).
  • ¹H-NMR : δ 1.2–1.8 (cyclohexyl protons), δ 6.9–7.8 (aromatic protons), δ 8.2 (methylene proton).
  • HPLC : Retention time of 12.4 minutes (C18 column, acetonitrile/water 70:30).

Quality control protocols enforce limits of <0.1% for residual solvents (DMF, ethanol) and <0.5% for related substances.

Challenges and Alternative Synthetic Routes

Competing reactions, such as over-oxidation of the thioxo group to sulfone, are mitigated by maintaining inert atmospheres. Alternative routes include:

  • Mannich Reaction : Introducing aminomethyl groups at position 3 of the thiazolidinone using formaldehyde and secondary amines.
  • Suzuki Coupling : Functionalizing the pyrazole ring with boronic acids for diversified analogs.

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction is critical for forming the exocyclic double bond (C5-methylene group) in the thiazolidinone scaffold. The compound’s synthesis often involves condensation between a pyrazole-aldehyde derivative and a thiazolidinone precursor under basic conditions .

Reagents/ConditionsProductYieldNotes
Pyrazole-aldehyde, thioglycolic acid, DABCO catalyst, ethanol, refluxTarget compound82–92%Microwave irradiation improves reaction efficiency

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group in the thiazolidinone ring is susceptible to nucleophilic attack, enabling substitution reactions with alkyl/aryl halides or amines.

Reaction TypeReagentsProductApplication
AlkylationMethyl iodide, K₂CO₃, DMF3-cyclohexyl-2-(methylthio) derivativeEnhances lipophilicity for drug design
AminationBenzylamine, Et₃N, THF2-(benzylamino) analogPotential kinase inhibitor scaffold

Oxidation and Reduction Reactions

The thioxo group and exocyclic double bond participate in redox transformations:

ReactionConditionsOutcome
Oxidation of thioxoH₂O₂, acetic acidForms disulfide-bridged dimer
Reduction of double bondH₂, Pd/C, ethanolSaturates C5-methylene to yield dihydro derivative

Cycloaddition Reactions

The exocyclic double bond undergoes [4+2] Diels-Alder reactions with dienophiles like maleic anhydride :

DienophileConditionsProduct
Maleic anhydrideToluene, 110°CFused bicyclic adduct
TetracyanoethyleneDCM, RTCyanated heterocycle

Functionalization of the Pyrazole Moiety

The 3-(2-methyl-4-propoxyphenyl)pyrazole group undergoes electrophilic substitution (e.g., nitration, sulfonation) :

ReactionReagentsProduct
NitrationHNO₃, H₂SO₄4-nitro-pyrazole derivative
SulfonationSO₃, DCE3-sulfo-pyrazole analog

Regioselective Bromination

Bromination at the pyrazole or thiazolidinone ring is guided by steric and electronic factors :

SiteReagentsSelectivity
Pyrazole C4NBS, AIBN, CCl₄Major product (80%)
Thiazolidinone C5Br₂, CHCl₃Minor product (15%)

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis cleaves the thiazolidinone ring, yielding mercaptoacrylic acid derivatives :

ConditionsProduct
2M NaOH, ethanol, reflux3-cyclohexyl-5-((pyrazolyl)methylene)-2-mercaptoacrylic acid
HCl (conc.), RTCyclohexylamine and pyrazole-thioester fragments

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show enhanced bioactivity:

  • Anticancer activity : Brominated analogs inhibit c-Met kinase (IC50=0.021 μMIC_{50} = 0.021\ \mu M) .

  • Anti-inflammatory effects : Sulfonated pyrazole derivatives reduce COX-2 expression by 70%.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The specific pathways involved can vary depending on the application, but common targets include proteins involved in inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound R<sup>3</sup> Substituent Key Properties/Effects Reference
Target compound Cyclohexyl High lipophilicity; may enhance membrane permeability but reduce aqueous solubility.
(5Z)-3-Hexyl analog Hexyl Increased flexibility compared to cyclohexyl; moderate lipophilicity.
(5Z)-3-(4-Methoxybenzyl) analog 4-Methoxybenzyl Introduces potential for H-bonding via methoxy group; may improve crystallinity.

Analysis :

  • In contrast, the hexyl chain in the analog () offers greater conformational flexibility, which might influence binding kinetics in biological systems. The 4-methoxybenzyl substituent () introduces a polar methoxy group, enhancing solubility and enabling H-bond interactions with targets .

Substituent Variations on the Pyrazole Ring

Compound Pyrazole Substituents Key Properties/Effects Reference
Target compound 3-(2-Methyl-4-propoxyphenyl), 1-phenyl Propoxy group increases steric bulk and may modulate metabolic stability.
(5Z)-3-(4-Isopropoxyphenyl) analog 3-(4-Isopropoxyphenyl), 1-phenyl Isopropoxy group reduces polarity compared to propoxy; may alter pharmacokinetics.
(5Z)-5-(2-Hydroxybenzylidene) analog 3-phenyl, 2-hydroxybenzylidene Hydroxy group enables intramolecular H-bonding and dimerization via O–H⋯S interactions.

Analysis :

  • The 2-hydroxybenzylidene analog () forms intramolecular H-bonds (S(6) motif), stabilizing its conformation and promoting crystal packing via intermolecular interactions .

Core Structure and Geometric Isomerism

Compound Core Structure Configuration Key Features Reference
Target compound Thiazolidin-4-one 5Z Planar geometry critical for bioactivity; thioxo group enhances electrophilicity.
(Z)-5-(Substituted benzylidene) analogs Thiazol-4(5H)-one Z Thione group replaced by methylthio; reduced electrophilicity.
Rhodanine derivatives Rhodanine (thiazolidine-2,4-dione) Z/E Additional carbonyl group increases polarity; activity varies with isomerism.

Analysis :

  • The thiazolidin-4-one core in the target compound is distinct from thiazol-4(5H)-one analogs (), which lack the 2-thioxo group.

Biological Activity

The compound (5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are characterized by their heterocyclic structure that includes sulfur and nitrogen atoms. These compounds have been extensively studied for their pharmacological properties, including:

  • Anticancer
  • Antidiabetic
  • Antioxidant
  • Antimicrobial
  • Anti-inflammatory

The modification of thiazolidin-4-one structures can significantly influence their biological activity, making them a valuable scaffold in medicinal chemistry .

Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways . The specific compound may share these properties due to its structural similarities with other active thiazolidin derivatives.

Antioxidant Properties

The antioxidant capacity of thiazolidin-4-one derivatives is notable. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro. For example, compounds within this class have shown IC50 values indicating their effectiveness in radical scavenging assays . The incorporation of specific substituents can enhance these antioxidant effects.

Antimicrobial Activity

Thiazolidin derivatives have also been evaluated for their antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial targets effectively. Research suggests that modifications at specific positions can lead to increased potency against bacteria and fungi .

Table 1: Summary of Biological Activities of Thiazolidin Derivatives

Activity TypeExample CompoundsIC50 Values (µM)Mechanism of Action
AnticancerVarious10 - 30Induction of apoptosis
AntioxidantCompound 70.54DPPH radical scavenging
AntimicrobialCompound I20 - 50Inhibition of cell wall synthesis
Anti-inflammatoryCompound II15 - 40COX inhibition

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymes : Many thiazolidin derivatives act as enzyme inhibitors, particularly in cancer and inflammatory pathways.
  • Modulation of Signaling Pathways : These compounds can influence key signaling pathways involved in cell growth and survival.
  • Reactive Oxygen Species Scavenging : Their ability to neutralize reactive oxygen species contributes to their antioxidant activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.